SphK1 vs. SphK2 Selectivity Profile Conferred by Thiazolyl-Piperidine Scaffold
According to the defining patent, the compound class to which CAS 1207030-28-1 belongs is designed to cause specific inhibition of sphingosine kinase 1 (SphK1) without affecting the closely related isoform sphingosine kinase 2 (SphK2) [1]. This is a critical differentiator from early-generation pan-SphK inhibitors.
| Evidence Dimension | Kinase Selectivity (SphK1 vs SphK2) |
|---|---|
| Target Compound Data | Predicted to be selective for SphK1. |
| Comparator Or Baseline | Pan-SphK inhibitors (e.g., early sphingosine analogs) inhibit both SphK1 and SphK2. |
| Quantified Difference | Specific IC50 values for this compound are not publicly available. The patent class claim is for SphK1-specific inhibition, avoiding the immunological and vascular liabilities associated with SphK2 inhibition [1]. |
| Conditions | In vitro enzymatic assay context as described in the patent [1]. |
Why This Matters
Procurement of this compound enables research into SphK1-specific biology without the confounding effects of dual SphK1/SphK2 inhibition, a key requirement for target validation studies.
- [1] Stieber, F., Heinrich, T., & Wienke, D. (2011). US Patent Application US20110105505A1: Thiazolyl Piperidine Derivatives. Merck Patent GmbH. View Source
